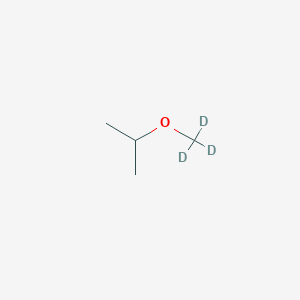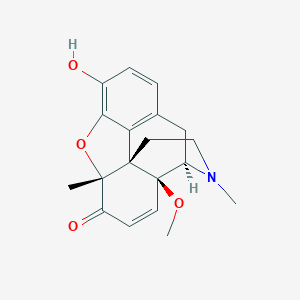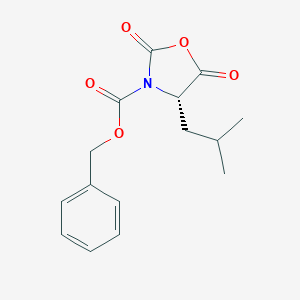![molecular formula C9H12N4O B145537 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol CAS No. 131882-24-1](/img/structure/B145537.png)
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol, also known as BIE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to induce cell cycle arrest in the G2/M phase, leading to the activation of the caspase cascade and subsequent apoptosis.
Biochemische Und Physiologische Effekte
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of DNA damage, and the activation of the MAPK signaling pathway. 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has also been found to have antioxidant properties, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in lab experiments is its high solubility in water, which makes it easy to prepare solutions for use in cell culture studies. However, one of the limitations of using 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is its cytotoxicity, which can make it difficult to study its effects on normal cells.
Zukünftige Richtungen
There are several future directions for the use of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in scientific research. One potential application is in the development of targeted drug delivery systems, where 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol could be used as a targeting ligand for cancer cells. Another potential use is in the development of new imaging agents for cancer diagnosis and treatment. Additionally, further studies are needed to investigate the potential of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is a promising compound with potential applications in various fields of scientific research, particularly in the development of anticancer drugs. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been studied in detail. Further research is needed to explore the full potential of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol in scientific research.
Synthesemethoden
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is synthesized through a reaction between 2-aminoethanol and 2-nitro-1H-benzimidazole. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of a hydrazine group through a condensation reaction. The resulting product is a white crystalline solid with a melting point of 178-180°C.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has been found to have potential applications in various fields of scientific research. One of the most significant uses of 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol is in the development of anticancer drugs. Studies have shown that 2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol has cytotoxic effects on cancer cells, making it a promising candidate for the development of new chemotherapeutic agents.
Eigenschaften
CAS-Nummer |
131882-24-1 |
|---|---|
Produktname |
2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol |
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
2-[amino(1H-benzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H12N4O/c10-13(5-6-14)9-11-7-3-1-2-4-8(7)12-9/h1-4,14H,5-6,10H2,(H,11,12) |
InChI-Schlüssel |
GGQCJPWFIXARCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)N(CCO)N |
Synonyme |
Ethanol, 2-[1-(1H-benzimidazol-2-yl)hydrazino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)


![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)




![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)

